![molecular formula C14H18ClN5O2S2 B2572656 N-[2-[(4-氨基-1,2,4-三唑-3-基)硫代]环己基]-4-氯苯磺酰胺 CAS No. 697240-65-6](/img/structure/B2572656.png)

N-[2-[(4-氨基-1,2,4-三唑-3-基)硫代]环己基]-4-氯苯磺酰胺

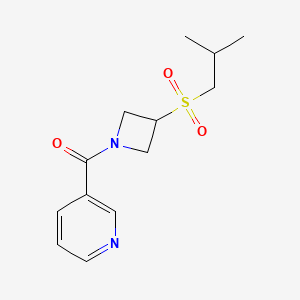

货号 B2572656

CAS 编号:

697240-65-6

分子量: 387.9

InChI 键: MOCXIDHSZQMHQH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, etc .

Synthesis Analysis

A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . Condensation of the aminotrizoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is unique, with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

Schiff bases are the condensation products of primary amines and carbonyl compounds . The stability of aliphatic aldehydes derived Schiff bases is quite inferior to that of aromatic aldehydes. The former being more prone to polymerization while the latter being more stable due to conjugation .科学研究应用

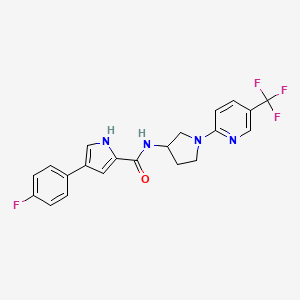

- 1,2,4-Triazoles have garnered attention due to their diverse biological activities, including anticancer properties . This compound may exhibit cytotoxic effects against cancer cells, making it a promising candidate for further study.

- Researchers have synthesized novel 1,2,4-triazole derivatives containing pyrazole moieties, hoping to enhance their biological activity . Investigating the impact of this compound on cancer cell lines could provide valuable insights.

- Amino-4H-1,2,4-triazole derivatives have been explored as potential aromatase inhibitors . These inhibitors play a crucial role in managing hormone-related conditions, including breast cancer.

- 1,2,4-Triazoles have demonstrated antimicrobial activity . Changes in the position of functional groups, such as hydroxyl groups, can impact this activity.

- Cancer prevention agents are crucial in protecting cells against oxidative damage . Antioxidants neutralize free radicals, reducing the risk of cellular injury.

- 1,2,4-Triazoles have been associated with anti-inflammatory effects . Chronic inflammation contributes to various diseases, including cancer.

- The compound’s structure resembles existing marketed drugs (e.g., Ravuconazole, Anastrozole) that contain the 1,2,4-triazole moiety . Exploring additional activities beyond the ones mentioned above is essential.

Anticancer Activity

Aromatase Inhibition

Antimicrobial Properties

Antioxidant Effects

Anti-Inflammatory Properties

Other Biological Activities

作用机制

未来方向

属性

IUPAC Name |

N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O2S2/c15-10-5-7-11(8-6-10)24(21,22)19-12-3-1-2-4-13(12)23-14-18-17-9-20(14)16/h5-9,12-13,19H,1-4,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCXIDHSZQMHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=NN=CN3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

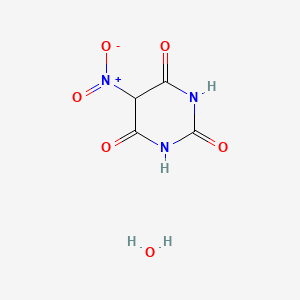

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

175278-58-7; 209529-81-7

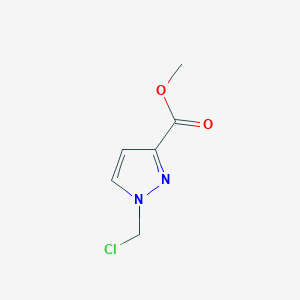

methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

1003293-40-0

![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)